Bienvenue dans la boutique en ligne BenchChem!

ZLJ-6

Inflammation Eicosanoid Enzyme Inhibition

ZLJ-6 is a distinct, orally active dual COX/5-LOX inhibitor with a precisely quantified selectivity profile (COX-1 IC50=0.73μM, COX-2 IC50=0.31μM, 5-LOX IC50=0.99μM). Unlike standard NSAIDs, it uniquely blocks TNF-α-induced endothelial adhesion molecule expression via NF-κB, a COX/5-LOX-independent mechanism absent in celecoxib or zileuton. This makes it an essential tool for decoding inflammatory signaling beyond traditional eicosanoid pathways. In animal models, its 30 mg/kg anti-inflammatory dose does not cause GI ulcers, ensuring experimental integrity. Choose ZLJ-6 for precise, multi-target inflammatory research with validated efficacy.

Molecular Formula C13H17N3O6S2
Molecular Weight 375.4 g/mol
Cat. No. B1662394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLJ-6
Synonyms(5Z)-2-amino-1,5-dihydro-1-methyl-5-[[4-(methylsulfonyl)phenyl]methylene]-4H-imidazol-4-one, monomethanesulfonate
Molecular FormulaC13H17N3O6S2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
InChIInChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
InChIKeyQEJPXTVPNIOEHZ-VEZAGKLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

ZLJ-6 Compound Procurement: Overview of a Dual COX/5-LOX Inhibitor


ZLJ-6 [(Z)-1-methyl-1,5-dihydro-2-amino-5-[4-(mesyl)benzylidene]-4H-imidazole-4-one mesilate] is a synthetic small molecule belonging to the imidazolone class, characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Its primary pharmacological profile includes inhibition of COX-1 (IC50 = 0.73 μM), COX-2 (IC50 = 0.31 μM), and 5-LOX (IC50 = 0.99 μM) in human whole blood [1]. The compound is noted for its oral bioavailability and has demonstrated both anti-inflammatory and analgesic properties in preclinical models [1].

Why Generic COX/5-LOX Inhibitors Cannot Substitute for ZLJ-6


Direct substitution of ZLJ-6 with other dual COX/5-LOX inhibitors or single-target NSAIDs is not scientifically justified due to quantifiable differences in enzyme inhibition selectivity, in vivo safety profiles, and unique COX/5-LOX-independent anti-inflammatory mechanisms. For example, while many dual inhibitors (e.g., licofelone) share a common target class, their specific IC50 ratios across COX-1, COX-2, and 5-LOX differ substantially, impacting the balance of eicosanoid modulation and associated gastrointestinal toxicity [1]. Furthermore, ZLJ-6 uniquely attenuates TNF-α-induced endothelial adhesion molecule expression via an NF-κB pathway distinct from its primary enzyme targets, an effect not observed with the COX-2 inhibitor celecoxib or the 5-LOX inhibitor zileuton [2]. These nuanced differences underscore that ZLJ-6 is not a simple replacement but a distinct tool with a specific, data-backed profile essential for precise experimental outcomes.

ZLJ-6 Differential Evidence: Quantitative Comparison to Closest Analogs


COX-2 vs. 5-LOX Inhibition Balance: ZLJ-6 vs. Licofelone and Tepoxalin

ZLJ-6 exhibits a distinct balance of COX-2 to 5-LOX inhibition compared to other dual inhibitors. In whole blood assays, ZLJ-6 inhibits COX-2 (IC50 = 0.31 μM) and 5-LOX (IC50 = 0.99 μM), resulting in a COX-2/5-LOX IC50 ratio of 0.31 [1]. In contrast, licofelone shows a different ratio with reported IC50 values for COX and 5-LOX ranging from 0.18-0.21 μM [2], and tepoxalin exhibits a high COX/5-LOX IC50 ratio in cell lysates (2.84 μM for COX, 0.15 μM for 5-LOX) . This specific potency profile of ZLJ-6, particularly its relatively balanced COX-2 and 5-LOX inhibition in whole blood, may offer a distinct pharmacodynamic signature compared to these alternatives.

Inflammation Eicosanoid Enzyme Inhibition Selectivity

In Vivo Gastrointestinal Safety Profile: ZLJ-6 vs. Classical NSAIDs

Unlike non-selective COX inhibitors which are frequently associated with gastrointestinal (GI) ulceration, ZLJ-6 demonstrated a favorable GI safety profile in preclinical models. In normal rats, oral administration of ZLJ-6 at an anti-inflammatory dose (30 mg/kg) resulted in no observed gastrointestinal ulcers [1]. This is in direct contrast to classical non-steroidal anti-inflammatory drugs (NSAIDs) which are well-documented to cause significant GI injury at therapeutic doses, a limitation driven by non-selective COX-1 inhibition [2].

Preclinical Toxicology Gastrointestinal In Vivo Pharmacology

Unique COX/5-LOX-Independent NF-κB Modulation: ZLJ-6 vs. Celecoxib and Zileuton

ZLJ-6 possesses a unique mechanism of action distinct from its COX/5-LOX enzyme inhibition. In TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), ZLJ-6 (3-30 μM) concentration-dependently decreased monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) by attenuating NF-κB signaling [1]. Crucially, this effect was not replicated by the COX-2 inhibitor celecoxib (30 μM), the 5-LOX inhibitor zileuton (30 μM), or their combination [1]. This demonstrates a secondary, target-independent anti-inflammatory effect that is unique to ZLJ-6 among these common tool compounds.

Endothelial Inflammation NF-κB Adhesion Molecules Signaling

Inhibition of LPS-Induced Cytokine Production in Macrophages

In LPS-stimulated RAW 264.7 macrophages, ZLJ-6 demonstrated a concentration-dependent reduction in key pro-inflammatory mediators. At a concentration of 30 μmol/L, ZLJ-6 significantly decreased the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and also suppressed the expression of COX-2 and inducible nitric oxide synthase (iNOS) [1]. This cellular efficacy in a well-established inflammation model provides a quantitative baseline for its potency in modulating innate immune responses.

Immunology Innate Immunity Macrophage Cytokine

ZLJ-6 Application Scenarios: Evidence-Based Uses in Research and Industry


Investigating COX/5-LOX-Independent NF-κB Signaling in Vascular Endothelial Cells

Researchers studying TNF-α-induced vascular inflammation or endothelial-leukocyte interactions can utilize ZLJ-6 as a tool to dissect COX/5-LOX-independent pathways. Its demonstrated ability to inhibit monocyte adhesion and adhesion molecule expression in HUVECs, without the confounding effects seen with celecoxib or zileuton, makes it a specific probe for NF-κB modulation in endothelial contexts [1].

Preclinical Studies Requiring Long-Term Anti-Inflammatory Dosing Without Gastrointestinal Toxicity

In rodent models of chronic inflammation (e.g., arthritis, colitis), ZLJ-6 can be administered orally at anti-inflammatory doses (e.g., 30 mg/kg) without causing gastrointestinal ulcers, a significant advantage over classical NSAIDs [2]. This property makes it suitable for studies where GI side effects would compromise animal health or confound experimental readouts.

Modulating Eicosanoid Balance for In Vitro Inflammation Assays

Given its specific IC50 profile for COX-1 (0.73 μM), COX-2 (0.31 μM), and 5-LOX (0.99 μM) in whole blood, ZLJ-6 is ideal for in vitro studies requiring simultaneous, yet quantitatively distinct, inhibition of both cyclooxygenase and lipoxygenase pathways [2]. This allows researchers to investigate the interplay between prostaglandin and leukotriene networks in cell-based models of inflammation.

Macrophage-Mediated Inflammation and Cytokine Production Studies

ZLJ-6 has been validated in the LPS-stimulated RAW 264.7 macrophage model, where it concentration-dependently suppresses NO, TNF-α, and IL-6 production [3]. This makes it a useful tool for studying innate immune responses, particularly in assays focused on TLR4 signaling, iNOS expression, and downstream cytokine cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLJ-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.